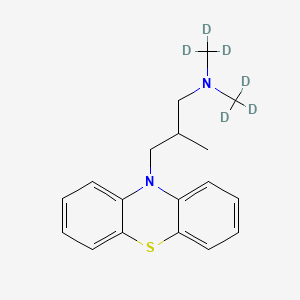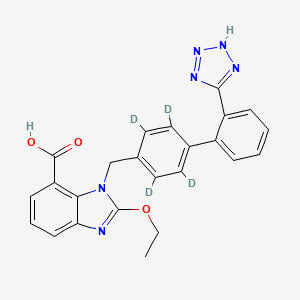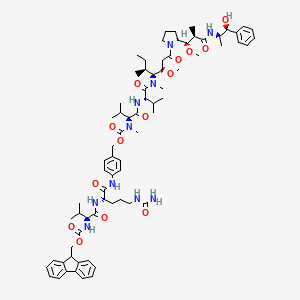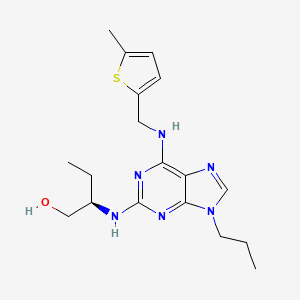
GV-58
Übersicht
Beschreibung
GV-58 is a novel calcium channel agonist that is selective for N-type and P/Q-type calcium channels. These channels are crucial for regulating neurotransmitter release at synapses. This compound was developed as a modification of ®-roscovitine, a known calcium channel agonist. This compound has shown potential as a therapeutic agent for disorders that result in neuromuscular weakness, such as Lambert-Eaton myasthenic syndrome .
Wissenschaftliche Forschungsanwendungen
GV-58 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Funktion und Regulation von Calciumkanälen zu untersuchen.
Biologie: this compound wird in der Forschung zur synaptischen Transmission und zur Funktion der neuromuskulären Verbindung eingesetzt.
Medizin: this compound hat potenzielle therapeutische Anwendungen zur Behandlung von neuromuskulären Erkrankungen wie dem Lambert-Eaton-Myasthenischen Syndrom.
Industrie: This compound kann bei der Entwicklung neuer Medikamente verwendet werden, die auf Calciumkanäle abzielen .
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an N-Typ- und P/Q-Typ-Calciumkanäle bindet, ihre Deaktivierung verlangsamt und den präsynaptischen Calcium-Einstrom während der Aktivität erhöht. Dies führt zu einer verstärkten Neurotransmitterfreisetzung an Synapsen. Die molekularen Ziele von this compound sind die Calciumkanäle selbst, und es moduliert ihre Gate-Kinetik, um den offenen Zustand der Kanäle zu verlängern .
Wirkmechanismus
- GV-58 primarily targets N-type and P/Q-type calcium channels. These channels play a critical role in triggering neurotransmitter release at the neuromuscular junction (NMJ) .
- Specifically, this compound interacts with these channels, slowing their deactivation. As a result, presynaptic Ca2+ entry increases during neuronal activity .
- At the NMJ, this compound prolongs the open state of calcium channels. This effect enhances neurotransmitter release by allowing more Ca2+ influx into the presynaptic terminal .
- Disruption of Ca2+ channel function in LEMS leads to muscle weakness due to reduced neurotransmitter release .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Vorbereitungsmethoden
GV-58 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von ®-Roscovitin ausgehen. Der Syntheseweg beinhaltet Modifikationen, um seine Calciumkanalagonistenaktivität zu verbessern und gleichzeitig seine Wirkung als Cyclin-abhängiger Kinase-Antagonist zu reduzieren. Die spezifischen Reaktionsbedingungen und industriellen Produktionsverfahren sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben .
Analyse Chemischer Reaktionen
GV-58 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren, was möglicherweise seine biologische Aktivität verändert.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was zur Bildung von Analogen mit unterschiedlichen Eigenschaften führt.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
GV-58 ist im Vergleich zu anderen Calciumkanalagonisten aufgrund seiner höheren Potenz und Wirksamkeit einzigartig. Ähnliche Verbindungen umfassen:
®-Roscovitin: Das Muttermolekül von this compound, das auch als Calciumkanalagonist wirkt, aber eine stärkere Wirkung als Cyclin-abhängiger Kinase-Antagonist hat.
GV-05: Ein weiterer Calciumkanalagonist mit ähnlichen Eigenschaften wie this compound, jedoch unterschiedlicher Potenz und Wirksamkeit.
ML-50: Eine Verbindung mit starker Calciumkanalagonistenaktivität, die in Forschungsstudien zum Vergleich verwendet wird
This compound zeichnet sich durch seine selektive Wirkung auf N-Typ- und P/Q-Typ-Calciumkanäle sowie seine potenziellen therapeutischen Anwendungen bei neuromuskulären Erkrankungen aus.
Eigenschaften
IUPAC Name |
(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTXJOUVBMUSGY-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is (2R)-2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol (GV-58) and what is its mechanism of action?
A1: this compound is a novel calcium channel agonist that selectively targets N- and P/Q-type voltage-gated calcium channels, which are crucial for neurotransmitter release at neuromuscular junctions [, ]. This compound binds to these channels and slows their deactivation (closing), leading to increased calcium influx into the presynaptic terminal during nerve stimulation []. This enhanced calcium influx then promotes greater neurotransmitter release, strengthening synaptic transmission [].
Q2: What makes this compound a promising therapeutic candidate for neuromuscular diseases like Lambert-Eaton Myasthenic Syndrome (LEMS)?
A2: LEMS is characterized by auto-immune attacks on presynaptic P/Q-type calcium channels, leading to impaired neurotransmission and muscle weakness []. This compound's ability to enhance calcium influx through these channels directly addresses this impairment []. Studies using a passive transfer mouse model of LEMS have demonstrated that this compound significantly strengthens weakened neuromuscular synapses []. Furthermore, combining this compound with 3,4-diaminopyridine (3,4-DAP), a potassium channel blocker commonly used to treat LEMS, shows a synergistic effect, completely restoring neurotransmitter release at LEMS model neuromuscular junctions []. This suggests a potential for more effective treatment strategies with fewer side effects.
Q3: Has this compound shown efficacy in other models of neuromuscular weakness besides LEMS?
A3: Yes, this compound has demonstrated positive results in a severe spinal muscular atrophy (SMA) mouse model (SMNΔ7) []. Both bath application and subcutaneous administration of this compound significantly improved neuromuscular transmission in these mice []. Notably, the combination of this compound and 3,4-DAP yielded a greater improvement in muscle strength compared to either drug alone []. This finding further supports the potential of this compound as a therapeutic option for different neuromuscular diseases.
Q4: Does this compound impact the aging process at the neuromuscular junction?
A4: Research suggests that this compound might hold therapeutic potential for age-related decline in muscle strength (dynapenia) []. A study examining age-related changes at the neuromuscular junction in mice found that older mice (25-30 months) exhibited reduced transmitter release []. Acute application of this compound in these aged mice significantly increased neurotransmitter release, suggesting that this compound could be beneficial in mitigating age-related neuromuscular decline [].
Q5: Are there any potential advantages of this compound over existing treatments for neuromuscular diseases?
A5: While further research is needed, this compound demonstrates several promising advantages. Firstly, its selective action on N- and P/Q-type calcium channels suggests a potentially favorable safety profile with fewer off-target effects []. Secondly, its synergistic action with 3,4-DAP highlights the possibility of combination therapies to achieve complete restoration of neuromuscular function []. Finally, its potential efficacy in both LEMS and SMA models, as well as its positive effects in aged mice, points towards a broader therapeutic application in various neuromuscular disorders [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)

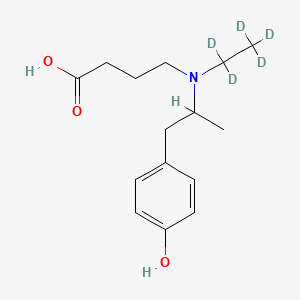
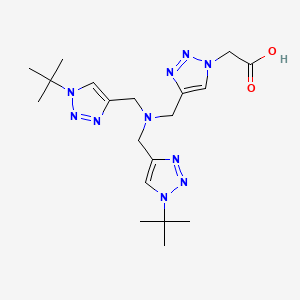
![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)




